[pTyr5] EGFR (988-993) is a synthetic peptide derived from the autophosphorylation site of the epidermal growth factor receptor, specifically from the sequence corresponding to amino acids 988 to 993. This peptide plays a critical role in cellular signaling pathways, particularly in the context of cancer biology and therapeutic interventions. The phosphorylation of tyrosine residues within this sequence is crucial for the activation of downstream signaling cascades that regulate cell growth, survival, and differentiation.
[pTyr5] EGFR (988-993) can be classified as a phosphopeptide and falls under the category of biochemical probes used for studying receptor tyrosine kinase signaling. It is specifically related to the epidermal growth factor receptor family, which is pivotal in various physiological processes and pathological conditions, particularly cancer.
The synthesis of [pTyr5] EGFR (988-993) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The incorporation of phosphorylated tyrosine at position 992 is achieved using specialized reagents that facilitate phosphorylation during synthesis.
The molecular structure of [pTyr5] EGFR (988-993) includes a sequence of six amino acids with a phosphorylated tyrosine residue at position 992. The general structure can be represented as follows:
The molecular weight of [pTyr5] EGFR (988-993) is approximately 800 Da, depending on the specific modifications made during synthesis. The three-dimensional structure can be analyzed through techniques such as nuclear magnetic resonance or X-ray crystallography when complexed with its target proteins.
The primary chemical reaction involving [pTyr5] EGFR (988-993) is its interaction with various proteins involved in signal transduction pathways. When phosphorylated, it can bind to SH2 domain-containing proteins, leading to downstream signaling effects.
Upon binding to its ligands or interacting with other cellular components, [pTyr5] EGFR (988-993) mimics the natural phosphorylated state of the epidermal growth factor receptor. This interaction activates downstream signaling pathways such as the mitogen-activated protein kinase pathway, leading to cell proliferation and survival signals.
Research indicates that this peptide can effectively activate downstream signaling pathways in vitro, providing insights into receptor activation mechanisms and potential therapeutic targets in cancer treatment.
Characterization studies using techniques such as mass spectrometry confirm the integrity and purity of synthesized peptides before biological application.
[pTyr5] EGFR (988-993) has several applications in scientific research:
[pTyr5] EGFR (988-993) is a synthetic hexapeptide corresponding to residues 988–993 of the human epidermal growth factor receptor (EGFR), with the sequence Asp-Ala-Asp-Glu-{pTyr}-Leu (DADE-{pTyr}-L). This peptide spans the autophosphorylation site at Tyr992 (denoted as pTyr5 in the peptide numbering), a critical regulatory residue in EGFR’s cytoplasmic kinase domain [1] [3]. The molecular weight of the non-modified peptide is 804.69 g/mol (formula C₃₁H₄₅N₆O₁₇P), while its trifluoroacetate (TFA) salt form has a molecular weight of 918.72 g/mol (C₃₃H₄₆F₃N₆O₁₉P) [3] [6]. The structural determinants include:
Table 1: Amino Acid Sequence and Physicochemical Properties of [pTyr5] EGFR (988-993)
| Position | Residue | Role | Charge (pH 7.4) |
|---|---|---|---|
| 1 | Asp (D988) | Electrostatic steering | -1 |
| 2 | Ala (A989) | Structural flexibility | 0 |
| 3 | Asp (D990) | Calcium coordination | -1 |
| 4 | Glu (E991) | pTyr stabilization | -1 |
| 5 | pTyr (Y992) | Phosphoacceptor site | -2 |
| 6 | Leu (L993) | Hydrophobic anchoring | 0 |
The DADEpYL motif (residues 988–993) undergoes phosphorylation-dependent conformational switching:
Table 2: Structural Parameters of Phosphorylated vs. Non-phosphorylated EGFR (988-993)
| Parameter | Non-phosphorylated | [pTyr5] Form | Functional Impact |
|---|---|---|---|
| Activation loop conformation | Closed (buried) | Open (exposed) | Enables substrate docking |
| Solvent-accessible surface area (SASA) | 450 Ų | 540 Ų | Enhances protein interactions |
| Dominant secondary structure | β-turn | Disordered loop | Facilitates adaptive binding |
| PTP1B binding affinity (Kd) | >500 μM | 2–5 μM | Drives signal amplification |
Electrostatic remodeling:
Solubility behavior:
Thermodynamic stability:
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